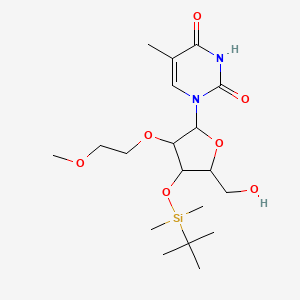
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine is a complex organic compound It features a tetrahydrofuran ring substituted with tert-butyldimethylsilyl and methoxyethoxy groups, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine typically involves multiple steps. The starting materials are often simple organic molecules, which undergo a series of reactions including protection, substitution, and cyclization. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents. The process would also need to comply with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The pyrimidine ring can be reduced under certain conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrimidine ring could produce a dihydropyrimidine derivative.
Applications De Recherche Scientifique
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahydrofuran and pyrimidine derivatives. What sets 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds might include:
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.
Pyrimidine derivatives: Compounds with similar ring structures but different functional groups.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1221967-92-5 |
|---|---|
Formule moléculaire |
C19H34N2O7Si |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H34N2O7Si/c1-12-10-21(18(24)20-16(12)23)17-15(26-9-8-25-5)14(13(11-22)27-17)28-29(6,7)19(2,3)4/h10,13-15,17,22H,8-9,11H2,1-7H3,(H,20,23,24) |
Clé InChI |
QGBVVZHQUKMHOR-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















